molecular formula C12H22N2O2 B15204786 tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate

tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate

Cat. No.: B15204786
M. Wt: 226.32 g/mol
InChI Key: UHQBDBQLFKCXAA-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-4-azabicyclo[510]octane-4-carboxylate is a chemical compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the bicyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate: Similar structure but different substitution pattern.

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core but have different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-8-9(5-7-14)10(8)13/h8-10H,4-7,13H2,1-3H3

InChI Key

UHQBDBQLFKCXAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C2N)CC1

Origin of Product

United States

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